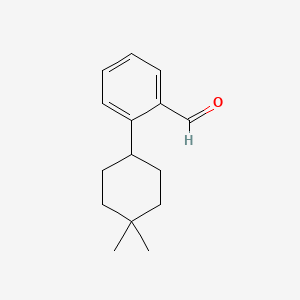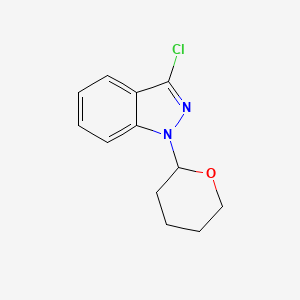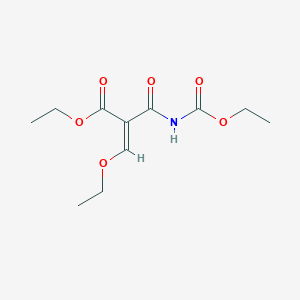
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate is an organic compound with the molecular formula C11H17NO6. It is a clear, colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate typically involves the condensation of diethyl malonate and triethyl orthoformate in the presence of a catalyst. The product, diethyl ethoxymethylene malonate, is then refined by fractional distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl ethoxymethylenemalonate
- Ethyl 3-ethoxyacrylate
- Diethyl 2-(ethoxymethylene)malonate
Uniqueness
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as an intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C11H17NO6 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl (Z)-3-ethoxy-2-(ethoxycarbonylcarbamoyl)prop-2-enoate |
InChI |
InChI=1S/C11H17NO6/c1-4-16-7-8(10(14)17-5-2)9(13)12-11(15)18-6-3/h7H,4-6H2,1-3H3,(H,12,13,15)/b8-7- |
InChI Key |
SLNOXQDQHHYDTG-FPLPWBNLSA-N |
Isomeric SMILES |
CCO/C=C(/C(=O)NC(=O)OCC)\C(=O)OCC |
Canonical SMILES |
CCOC=C(C(=O)NC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


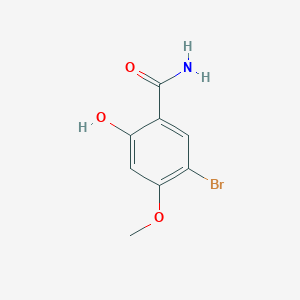
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
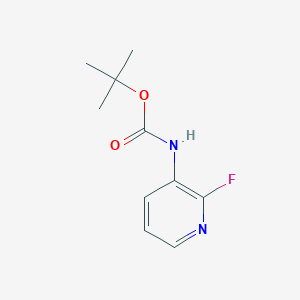
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
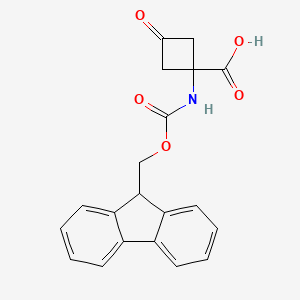
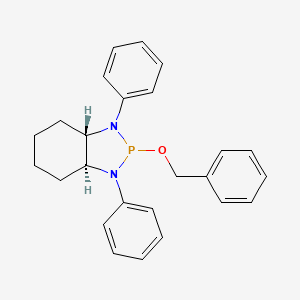
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)
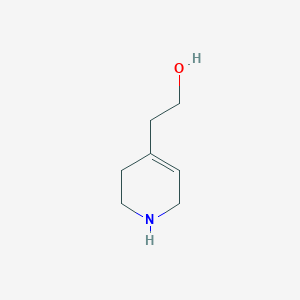
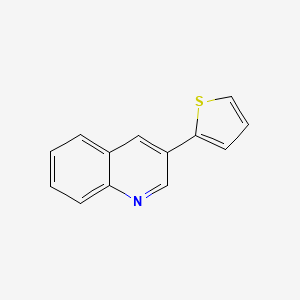
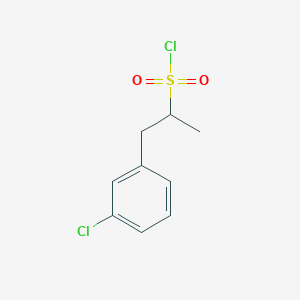
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
